1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC17848343
Molecular Formula: C5H6F3NO2
Molecular Weight: 169.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H6F3NO2 |
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Molecular Weight | 169.10 g/mol |
IUPAC Name | 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C5H6F3NO2/c6-5(7,8)2-1-4(2,9)3(10)11/h2H,1,9H2,(H,10,11) |
Standard InChI Key | XYADPSWBCYPNKY-UHFFFAOYSA-N |
Canonical SMILES | C1C(C1(C(=O)O)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, reflects its absolute configuration. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 1932201-44-9 | |
SMILES | ||
InChIKey | XYADPSWBCYPNKY-VVJJHMBFSA-N | |
Molecular Weight | 169.10 g/mol | |
Enantiomeric Form | (1R,2R) |
The cyclopropane ring’s strain (bond angles ~60°) and the electron-withdrawing trifluoromethyl group create a highly reactive yet conformationally restricted scaffold. X-ray crystallography data from related cyclopropane derivatives confirm the coplanarity of substituents and bond lengths of ~1.51 Å for C-C bonds within the ring .
Synthesis and Enantioselective Production
Classical Pyrazoline Thermolysis
A seminal 2009 synthesis route involves the addition of 1-diazo-2,2,2-trifluoroethane to methyl 2-[(tert-butoxycarbonyl)amino]acrylate, followed by thermal decomposition of the intermediate pyrazoline. This method yields both (±)-trans and (+)-cis diastereomers, with the trans isomer predominating (75:25 trans:cis ratio) . Key steps include:
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Diazo Addition: Performed at −78°C in dichloromethane, achieving 85% yield.
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Thermal Decomposition: Conducted at 110°C in toluene, yielding cyclopropane derivatives via nitrogen extrusion.
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Deprotection: Acidic hydrolysis removes the tert-butoxycarbonyl (Boc) group, furnishing the free amino acid .
Copper-Catalyzed Enantioselective Cyclopropanation
Recent advances employ chiral copper catalysts for asymmetric synthesis. Using (E)-alkenyl boronates and trifluorodiazoethane, this method achieves enantiomeric excess (ee) >99% and diastereomeric ratios (dr) of 97:3 . The reaction proceeds via a carbene transfer mechanism, with the copper center coordinating both the diazo compound and the alkene. This approach has been scaled to multigram quantities, demonstrating industrial viability .
Medicinal Chemistry Applications
Role in Drug Design
Cyclopropane derivatives are prized in drug discovery for their ability to:
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Enhance Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes .
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Improve Binding Affinity: Conformational restriction preorganizes the molecule for target engagement, lowering entropic penalties .
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Modulate Physicochemical Properties: LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving blood-brain barrier penetration.
Case Studies
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Antiviral Agents: Cyclopropane-containing protease inhibitors exhibit IC values <10 nM against SARS-CoV-2 M .
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Antidepressants: Trifluoromethylcyclopropylamines demonstrate 10-fold greater serotonin reuptake inhibition compared to fluoxetine analogs.
Physicochemical Properties and Stability
Experimental data for the hydrochloride salt (CAS 2126144-26-9) reveal:
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Solubility: 23 mg/mL in water at 25°C.
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pKa: Carboxylic acid = 2.1; Amino group = 9.8.
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Thermal Stability: Decomposition onset at 215°C (DSC).
The trifluoromethyl group’s electronegativity () induces a dipole moment of 1.4 D, enhancing interactions with hydrophobic enzyme pockets .
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
HPLC analysis on a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers with min ((1R,2R)) and min ((1S,2S)) .
Industrial Scale-Up Challenges
While laboratory syntheses achieve yields >80%, scaling poses issues:
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